7-(3-methoxybenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the methoxyphenylmethyl, dimethyl, and methylpropylamino groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and methoxybenzyl chloride under conditions such as reflux and the use of catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is studied for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenylmethyl, dimethyl, and methylpropylamino groups differentiates it from other purine derivatives, providing unique opportunities for research and application.
Properties
Molecular Formula |
C19H25N5O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H25N5O3/c1-12(2)10-20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)11-13-7-6-8-14(9-13)27-5/h6-9,12H,10-11H2,1-5H3,(H,20,21) |
InChI Key |
MVUDKBWJWGPPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC3=CC(=CC=C3)OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.